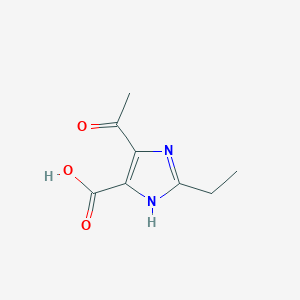

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

4-acetyl-2-ethyl-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-5-9-6(4(2)11)7(10-5)8(12)13/h3H2,1-2H3,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAOBFARBAOOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Cyclization, Acetylation, and Carboxylation

Overview:

This classical approach involves constructing the imidazole ring through cyclization of suitable precursors, followed by selective acetylation at the 5-position and subsequent carboxylation at the 4-position.

- Step 1: Formation of Imidazole Core

- Reactants such as α-halo ketones or α-hydroxy ketones with ammonia or primary amines facilitate ring closure.

- For example, ethylamine reacts with glyoxal derivatives under acidic conditions to form the imidazole ring, as per the method involving glyoxal and ethylamine in acidic media.

Step 2: Acetylation at the 5-Position

- Acetylation is achieved using acetic anhydride or acetyl chloride in the presence of base or catalysts like pyridine, introducing the acetyl group at the 5-position.

- This step is optimized to prevent over-acetylation and ensure regioselectivity.

Step 3: Carboxylation at the 4-Position

- Carboxylation is performed via carbonation reactions, often using CO₂ under pressure or via oxidation of suitable intermediates.

- Alternatively, direct carboxylation of the heterocycle using reagents like potassium permanganate or via oxidative pathways has been documented.

- A patent describes the synthesis involving ethyl acetoacetate derivatives, where the imidazole ring is constructed from acetoacetic acid esters and formaldehyde, followed by acetylation and oxidation to introduce the carboxylic acid group.

One-Pot Reactions and Recent Advances

Overview:

Recent research has demonstrated the feasibility of one-pot reactions, reducing the number of steps and improving overall yield.

- Employing a combination of reagents such as glyoxal, ethylamine, and acetic acid derivatives in a single reaction vessel.

- Catalysts such as acids or bases facilitate cyclization, followed by in situ acetylation and oxidation steps.

- Use of microwave irradiation or continuous flow reactors enhances efficiency and yield.

- A study reports the synthesis of imidazole derivatives, including 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid, using a one-pot protocol involving ethyl acetoacetate, formaldehyde, and ammonia, with yields around 50-65%.

Specific Synthetic Routes from Patents and Literature

| Method | Starting Materials | Key Reactions | Reagents | Yield | Notes |

|---|---|---|---|---|---|

| Multi-step cyclization, acetylation, and carboxylation | Ethyl acetoacetate derivatives | Cyclization, acetylation, oxidation | Acetic anhydride, CO₂, oxidants | 50-65% | Suitable for industrial scale, high purity |

| One-pot synthesis via formaldehyde and amines | Glyoxal, ethylamine, formaldehyde | Cyclization, acetylation | Acetic acid, catalysts | 50-70% | Rapid, efficient, modern approach |

| Oxidative carboxylation of methyl groups | Methyl-imidazole intermediates | Oxidation with KMnO₄ or H₂SO₄ | Oxidants | 64% | Direct oxidation method |

Notes on Optimization and Industrial Relevance

- Reaction Conditions: Elevated temperatures (80–120°C), inert atmospheres, and catalysts such as pyridine or sodium acetate improve yields.

- Purification: Crystallization, chromatography, and recrystallization are employed to obtain high-purity products.

- Scale-up: Continuous flow reactors and optimized catalysts facilitate large-scale synthesis with consistent quality.

Summary of Research Findings

- The synthesis of This compound is well-established through multi-step cyclization, acetylation, and oxidation.

- Recent innovations favor one-pot protocols, reducing complexity and increasing efficiency.

- Patents and literature emphasize the use of inexpensive reagents like acetoacetates, formaldehyde, and common oxidants.

- Yields generally range from 50% to 70%, with purification methods critical for obtaining pharmaceutical-grade compounds.

Scientific Research Applications

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazole Derivatives

Key Compounds

Structural and Functional Insights

- Tetrazole-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capacity, making them suitable for angiotensin II receptor antagonism . Trifluoromethyl groups (e.g., ) improve metabolic stability but reduce aqueous solubility compared to acetyl or ethyl substituents .

Carboxylic Acid vs. Ester Derivatives :

Physicochemical Properties

Biological Activity

5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid is a heterocyclic compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : The compound features an acetyl group at the 5-position, an ethyl group at the 2-position, and a carboxylic acid group at the 4-position of the imidazole ring. This unique arrangement contributes to its distinct chemical and biological properties.

CAS Number : 1378598-94-7

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Electrophilic and Nucleophilic Interactions : The imidazole ring is susceptible to both electrophilic and nucleophilic attacks, allowing it to participate in various biochemical pathways.

- Biochemical Pathways : The compound has been shown to affect multiple biochemical pathways, which may include modulation of enzyme activities and receptor interactions.

- Pharmacokinetics : Its solubility in water and polar solvents enhances its bioavailability, making it a candidate for therapeutic applications.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment .

- Anticancer Properties : Preliminary studies have indicated that derivatives of imidazole compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, imidazole derivatives have been reported to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against bacterial pathogens | |

| Anticancer | Potential to inhibit tumor growth | |

| Enzyme Inhibition | May modulate enzyme activities |

Case Study: Antimicrobial Evaluation

A study conducted on various imidazole derivatives, including this compound, demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against different bacterial strains, showing promising results that warrant further investigation into its therapeutic potential.

Case Study: Anticancer Activity

In vitro studies have shown that imidazole derivatives can effectively inhibit cell proliferation in cancer cell lines. For example, compounds similar to this compound were tested for their ability to induce apoptosis through modulation of Bcl-2 family proteins. These studies revealed that certain structural modifications could enhance their efficacy as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Acetyl-2-ethyl-3H-imidazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation reactions using acetic acid as a solvent and sodium acetate as a base, followed by refluxing (3–5 hours). For example, similar imidazole derivatives are synthesized via refluxing 3-formyl-indole precursors with thiazolone derivatives under acidic conditions . Key parameters include temperature control (80–100°C), stoichiometric ratios (1.1:1 molar excess of aldehyde precursors), and recrystallization from DMF/acetic acid mixtures to isolate pure products.

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodology : Use a combination of:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- NMR (¹H/¹³C) to confirm substituent positions (e.g., acetyl and ethyl groups at C5 and C2, respectively).

- Mass spectrometry (ESI-MS) to verify molecular ion peaks and fragmentation patterns.

Q. What stability considerations are critical for handling and storage?

- Methodology : Store at –20°C in airtight, moisture-resistant containers. Avoid prolonged exposure to light, as imidazole derivatives are prone to photodegradation. Stability studies for related compounds recommend monitoring via accelerated aging tests (40°C/75% RH for 6 months) to assess decomposition pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

- Methodology :

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates and reduce byproduct formation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve regioselectivity during cyclization.

- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How should researchers resolve contradictions in reported solubility data for this compound?

- Methodology : Conduct systematic solubility profiling:

- Test in buffered aqueous solutions (pH 2–10) to assess pH-dependent solubility.

- Compare organic solvents (e.g., ethanol, DCM) using turbidimetric assays.

- Validate findings against published data for structurally similar compounds, such as 5-(4-Fluorophenyl)-2-thioxo-imidazole derivatives, which show higher solubility in DMSO .

Q. What strategies enable functionalization of the imidazole core for structure-activity relationship (SAR) studies?

- Methodology :

- Heterocyclic coupling : Introduce thiazole or pyridine moieties via Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) .

- Side-chain modification : Replace the acetyl group with sulfonamide or hydrazide functionalities using chloroacetic acid or carbodiimide coupling agents .

- Computational modeling : Use DFT calculations to predict electronic effects of substituents on reactivity and binding affinity .

Q. How can researchers validate the compound’s purported antimicrobial activity?

- Methodology :

- In vitro assays : Perform broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Test against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays.

- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for derivatives of this compound?

- Methodology :

- Replicate synthesis : Follow published protocols exactly, noting deviations in reagent purity or heating rates.

- DSC analysis : Use differential scanning calorimetry to confirm phase transitions and compare with literature values (e.g., 165–166°C for 4-methyl-1H-imidazole-5-carbaldehyde derivatives ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.